molecular formula C4H7N5O B11717669 N'-hydroxy-2-(triazol-1-yl)ethanimidamide

N'-hydroxy-2-(triazol-1-yl)ethanimidamide

Cat. No.: B11717669
M. Wt: 141.13 g/mol
InChI Key: CHARWSDWMXTOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hydroxy-2-(triazol-1-yl)ethanimidamide is a chemical compound with the molecular formula C4H7N5O and a molecular weight of 141.13 g/mol This compound is known for its unique structure, which includes a triazole ring and a hydroxyethanimidamide group

Preparation Methods

The synthesis of N’-hydroxy-2-(triazol-1-yl)ethanimidamide typically involves the reaction of triazole derivatives with hydroxylamine derivatives under specific conditions. One common method includes the reaction of 1H-1,2,4-triazole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up using standard organic synthesis techniques and equipment.

Chemical Reactions Analysis

N’-hydroxy-2-(triazol-1-yl)ethanimidamide undergoes various chemical reactions, including:

Scientific Research Applications

N’-hydroxy-2-(triazol-1-yl)ethanimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(triazol-1-yl)ethanimidamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the hydroxyethanimidamide group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

N’-hydroxy-2-(triazol-1-yl)ethanimidamide can be compared to other similar compounds, such as:

    N-hydroxy-2-(2H-1,2,3-triazol-2-yl)ethanimidamide: This compound has a similar structure but differs in the position of the triazole ring

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and are used in various chemical and biological applications.

Properties

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

N'-hydroxy-2-(triazol-1-yl)ethanimidamide

InChI

InChI=1S/C4H7N5O/c5-4(7-10)3-9-2-1-6-8-9/h1-2,10H,3H2,(H2,5,7)

InChI Key

CHARWSDWMXTOBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)CC(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.